molecular formula C6H6NO3+ B15157476 3-Carboxy-1-hydroxypyridin-1-ium

3-Carboxy-1-hydroxypyridin-1-ium

Cat. No.: B15157476
M. Wt: 140.12 g/mol
InChI Key: YUBNXDSJSULOAN-UHFFFAOYSA-O
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Description

3-Carboxy-1-hydroxypyridin-1-ium is a versatile chemical scaffold of significant interest in medicinal and inorganic chemistry. Its structure, featuring a carboxylic acid group and a pyridinium N-oxide, is a key metal-binding pharmacophore (MBP) . This allows it to act as a potent inhibitor of metalloenzymes by coordinating to dinuclear metal active sites, such as Mn²⁺ or Mg²⁺, which are found in various viral and bacterial targets . For instance, related hydroxypyridinone compounds have been identified as highly effective, low-nanomolar inhibitors of the influenza RNA-dependent RNA polymerase PAN endonuclease, a critical component of the viral replication machinery . Compounds in this class are actively investigated as potential therapeutic agents against infectious diseases . The carboxylic acid moiety is a common feature in drug discovery, and its isosteric replacement is a established strategy for fine-tuning the physicochemical properties, lipophilicity (clogP), and pKa of lead compounds to improve their drug-like characteristics . Researchers can utilize this compound as a foundational building block for developing novel enzyme inhibitors or as a chemical tool for studying metal ion-dependent biological processes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6NO3+

Molecular Weight

140.12 g/mol

IUPAC Name

1-hydroxypyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H-,8,9,10)/p+1

InChI Key

YUBNXDSJSULOAN-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1-hydroxypyridin-1-ium typically involves the treatment of nicotinic acid with chlorosulfonic acid. This reaction yields 3-carboxy-1-sulfopyridin-1-ium chloride, which can be further processed to obtain the desired compound . The reaction conditions generally include:

    Temperature: Around 70°C

    Solvent: Ethanol

    p-Toluenesulfonic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1-hydroxypyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

    Oxidation: Formation of 3-carboxy-1-pyridinone.

    Reduction: Formation of 3-hydroxymethyl-1-hydroxypyridin-1-ium.

    Substitution: Various substituted pyridinium derivatives.

Mechanism of Action

The mechanism of action of 3-Carboxy-1-hydroxypyridin-1-ium involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Carboxy-1-hydroxypyridin-1-ium and analogs identified in the evidence:

Compound Name Substituents/Functional Groups CAS Number Key Properties/Applications
This compound (Target) -OH (position 1), -COOH (position 3) Not provided High acidity (due to -COOH), hydrogen bonding, synthesis intermediate
3-Carbamoyl-1-((2R,3R,4S,5R)-...)pyridin-1-ium -Carbamoyl (-CONH₂) at position 3, carbohydrate substituent at N 1341-23-7 Lab research (non-drug); reduced acidity vs. -COOH
2-Carboxy-1-(3-pyridinomethyl)pyrrolidin-1-ium -COOH at position 2 (pyrrolidinium ring), pyridinium substituent Not provided Dual-ring system; potential coordination chemistry
3-Carboxypyridinium dichromate -COOH at position 3, dichromate counterion 104316-82-7 Oxidizing agent; high reactivity, environmental hazards
3-Hydroxy-...-methylpyridin-1-ium Multiple -OH and -CH₂OH groups 873383-14-3 High hydrophilicity; complex hydrogen-bonding network

Acidity and Reactivity

  • This compound : The -COOH group (pKa ~2-3) dominates acidity, while the -OH (pKa ~10) contributes to hydrogen bonding. This compound may act as a ligand in metal coordination.
  • 3-Carbamoyl analog : The carbamoyl group (-CONH₂, pKa ~neutral) reduces acidity compared to -COOH, making it less reactive in proton-transfer reactions .
  • 3-Carboxypyridinium dichromate : The dichromate counterion (Cr₂O₇²⁻) introduces strong oxidizing properties, limiting its use to specialized redox reactions .

Solubility and Stability

  • Compounds with -COOH (e.g., target and dichromate salt) are water-soluble at low pH but may precipitate in neutral/basic conditions.
  • The carbohydrate-substituted carbamoyl analog (CAS 1341-23-7) likely exhibits high solubility in polar solvents due to its sugar-like substituent .
  • The multi-hydroxylated analog (CAS 873383-14-3) is highly hydrophilic, with stability dependent on moisture control and storage conditions .

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